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3H-Pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B12632245
M. Wt: 133.15 g/mol
InChI Key: GBQCZUDZCCATDX-UHFFFAOYSA-N
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Description

Historical Evolution and Fundamental Contributions of the Pyrrolo[2,3-b]pyridine System in Medicinal Chemistry

The pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole (B17877), has a rich history in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its journey from a chemical curiosity to a cornerstone of drug design is marked by its incorporation into various inhibitors targeting key enzymes. Several pyrrolo[2,3-b]pyridine-based B-RAF inhibitors are well-established, with some achieving FDA approval as anticancer agents. nih.gov The versatility of the scaffold is evident in its successful application in developing inhibitors for a diverse array of enzymes beyond kinases.

A notable strategy in modern drug discovery is "scaffold-hopping," where a known active core is replaced with a structurally novel one to improve properties like potency, selectivity, or pharmacokinetics. The pyrrolo[2,3-b]pyridine system has proven to be an exceptionally successful participant in such experiments. For instance, in the development of phosphodiesterase 4B (PDE4B) inhibitors, transitioning to a pyrrolo[2,3-b]pyridine core led to a significant increase in potency compared to other heterocyclic systems like benzo[d]imidazole or indole (B1671886). nih.gov This highlights the fundamental contribution of the pyrrolo[2,3-b]pyridine nucleus in providing an optimal arrangement of atoms for binding to enzyme active sites. Its derivatives have been investigated as inhibitors for serum and glucocorticoid-regulated kinase 1 (SGK-1), cyclin-dependent kinase 8 (CDK8), and fibroblast growth factor receptors (FGFRs), demonstrating the broad applicability of this scaffold in targeting different enzyme families. rsc.orgacs.orggoogle.com

Strategic Importance of the 3H-Pyrrolo[2,3-b]pyridin-5-amine Core in Heterocyclic Chemistry

The strategic importance of the this compound core, specifically the 2,3-dihydro variant, lies in its utility as a versatile synthetic intermediate. The presence of a primary amine at the 5-position of the bicyclic system provides a crucial chemical handle for elaboration and diversification. This functional group allows chemists to readily introduce a wide variety of substituents and build extensive libraries of related compounds for structure-activity relationship (SAR) studies.

The synthesis of derivatives often involves modifying this amine group or other positions on the heterocyclic core. For example, in the creation of B-RAF inhibitors, two series of compounds were designed and synthesized based on the pyrrolo[2,3-b]pyridine scaffold, leading to the generation of 38 distinct compounds for biological evaluation. nih.gov Similarly, the development of potent CDK8 inhibitors involved the synthesis of a novel 1H-Pyrrolo[2,3-b]pyridine derivative where modifications were made to a phenyl group attached at the 5-position, a position directly influenced by the amine precursor. acs.org The dihydro-pyrrolo[2,3-b]pyridine core offers different three-dimensional geometries compared to its aromatic counterpart, which can be advantageous for fitting into specific protein binding pockets.

Overview of Current Research Trajectories and Interdisciplinary Significance

Current research involving the pyrrolo[2,3-b]pyridine scaffold is heavily concentrated on the discovery of novel kinase inhibitors for therapeutic intervention in various diseases. The interdisciplinary significance of this work is substantial, bridging synthetic organic chemistry, medicinal chemistry, and clinical oncology.

A primary trajectory is the development of targeted cancer therapies. Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in many tumors, making FGFRs an attractive target. rsc.org Researchers have successfully designed 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFR1, 2, and 3. rsc.org Another key focus is on overcoming drug resistance in cancers like melanoma, where mutations in the B-RAF protein (e.g., V600E) are common. New pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized to specifically target V600E B-RAF, with some compounds showing high inhibitory effects. nih.gov Furthermore, Cyclin-dependent kinase 8 (CDK8) has been identified as a key oncogene in colorectal cancer, and a novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor that significantly inhibits tumor growth in preclinical models. acs.org

Beyond cancer, research extends to neurodegenerative diseases through the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors and to inflammatory conditions via PDE4B inhibitors. nih.govacs.org The broad spectrum of pharmacological activities associated with this scaffold ensures its continued prominence in the search for new therapeutic agents. nih.gov

Research Findings on Pyrrolo[2,3-b]pyridine Derivatives

The following table summarizes the biological targets and reported potencies of various derivatives based on the pyrrolo[2,3-b]pyridine scaffold.

Compound IDTarget EnzymeReported Potency (IC₅₀)Therapeutic Area
Compound 7 (analogue) PDE4B0.48 µMInflammation nih.gov
Compound 4h FGFR17 nMCancer rsc.org
Compound 4h FGFR29 nMCancer rsc.org
Compound 4h FGFR325 nMCancer rsc.org
Compound 22 CDK848.6 nMColorectal Cancer acs.org
Compound 34e V600E B-RAF0.085 µMCancer nih.gov
Compound 35 V600E B-RAF0.080 µMCancer nih.gov

Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B12632245 3H-Pyrrolo[2,3-b]pyridin-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

3H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C7H7N3/c8-6-3-5-1-2-9-7(5)10-4-6/h2-4H,1,8H2

InChI Key

GBQCZUDZCCATDX-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C1C=C(C=N2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3h Pyrrolo 2,3 B Pyridin 5 Amine and Its Derivatives

De Novo Synthesis Approaches to the Pyrrolo[2,3-b]pyridine Ring System

The construction of the 7-azaindole (B17877) core can be achieved through various strategies, primarily involving the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) or vice versa. nih.gov

Cyclization Reactions and Annulation Strategies

A prominent method for synthesizing the 7-azaindole skeleton is through cyclization reactions. One such approach is the Chichibabin-like cyclization, which involves the nucleophilic addition of an alkali metal amide to a pyridine ring. nih.govacs.org For instance, the condensation of 2-fluoro-3-picoline with benzonitrile, mediated by lithium diisopropylamide (LDA), yields 2-phenyl-7-azaindole. nih.govacs.org This reaction proceeds through a putative intermediate that undergoes cyclization to form the desired azaindole. nih.gov The use of a fluoro-substituted picoline circumvents the need for air oxidation, which is typically required in standard Chichibabin protocols. nih.govacs.org

Annulation strategies, which involve the formation of a ring onto an existing structure, are also key to synthesizing pyrrolopyridine systems. nih.govrsc.orgnih.gov These strategies often employ transition metal catalysis to facilitate the ring-forming steps. For example, palladium-catalyzed annulation of ortho-iodoarylamines with allyl acetate (B1210297) provides a route to 2-methyl-substituted 7-azaindoles. nih.gov These methods highlight the versatility of annulation in constructing the core 7-azaindole structure.

Starting MaterialsReagents and ConditionsProductYield (%)
2-Fluoro-3-picoline, Benzonitrile1) LDA, THF, -40°C; 2) PhCN, -40°C2-Phenyl-7-azaindole80-82
o-Haloaromatic amine, Terminal alkyneFe(acac)₃, CuI, KOtBu, NMP, Microwave, 130°C1,2-Disubstituted 7-azaindolesGood
Chloroamino-N-heterocycles, (2-Ethoxyvinyl)borolanePd(OAc)₂, SPhos, K₃PO₄, MeCN/H₂O, reflux; then Acetic acidAza- and diazaindolesNot specified

Multi-Component Reaction (MCR) Strategies for Complex Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic tools for the construction of complex molecules in a single step, offering high atom economy. mdpi.comscielo.org.mxnih.gov These reactions have been successfully applied to the synthesis of diverse pyrrolopyridine derivatives.

A notable example of MCRs in this context is the Ugi-Zhu three-component reaction (UZ-3CR). mdpi.comscinapse.io This reaction, often coupled with subsequent cascade processes, provides a powerful method for assembling complex heterocyclic systems like pyrrolo[3,4-b]pyridin-5-ones. mdpi.comresearchgate.netmdpi.com The Ugi-Zhu reaction typically involves an amine, a carbonyl compound, and an isocyanide, leading to the formation of an α-acylamino amide intermediate which can then undergo further transformations. mdpi.comrsc.org

For instance, a one-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones has been developed utilizing an Ugi-Zhu 3CR followed by a cascade sequence of N-acylation, aza-Diels-Alder cycloaddition, decarboxylation, and dehydration. mdpi.com This approach has been shown to be effective for generating a library of substituted pyrrolo[3,4-b]pyridin-5-ones. mdpi.com The reaction of an amine, an aldehyde, and an isocyanoacetamide can lead to the formation of a pyrrolidinone-fused azaindoline through a highly ordered multicomponent reaction, creating multiple rings and bonds in a single operation. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 7-azaindoles. nih.govvumc.orgnih.gov The rapid and efficient heating provided by microwaves can significantly shorten reaction times compared to conventional heating methods. vumc.org

Several synthetic protocols for 7-azaindoles have been adapted for microwave irradiation. For example, an iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave conditions provides an efficient and practical route to 1,2-disubstituted 7-azaindoles. nih.gov This method is notable for its use of an economical iron catalyst and short reaction times. nih.gov Microwave heating has also been shown to dramatically accelerate the epoxide-opening-cyclization-dehydration sequence in the synthesis of 1,3- and 1,3,6-substituted 7-azaindoles. nih.govorganic-chemistry.org Furthermore, microwave-assisted one-pot reactions of 7-azaindoles with aldehydes have been developed to synthesize di-7-azaindolylmethanes. vumc.org

Reaction TypeCatalyst/ReagentsConditionsProductsKey Advantages
Iron-catalyzed cyclizationFe(acac)₃, CuI, KOtBuMicrowave, 130°C, 60 min1,2-disubstituted 7-azaindolesShort reaction times, iron catalysis
Epoxide-opening-cyclization-dehydration-Microwave heating1,3- and 1,3,6-substituted 7-azaindolesAccelerated reaction step
One-pot reaction-Microwave heatingDi-7-azaindolylmethanesFacile route to novel derivatives
Ugi-Zhu/Cascade/Click StrategyYtterbium (III) triflateMicrowave irradiation (90-150°C)Polyheterocyclic pyrrolo[3,4-b]pyridin-5-onesHigh bond formation efficiency

Functionalization and Derivatization of the 3H-Pyrrolo[2,3-b]pyridin-5-amine Scaffold

Once the core 7-azaindole structure is synthesized, further functionalization is often necessary to access a wider range of derivatives with diverse biological activities. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose. researchgate.netrsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are widely employed for the formation of carbon-carbon and carbon-heteroatom bonds on the 7-azaindole scaffold. nih.govmdpi.com These reactions typically involve the coupling of a halogenated or triflated azaindole with a suitable coupling partner, such as a boronic acid (Suzuki) or a terminal alkyne (Sonogashira). nih.govresearchgate.netnih.gov

The Suzuki reaction has been utilized for the synthesis of various aryl-substituted 7-azaindoles. nih.govacs.org For example, the selective Suzuki cross-coupling of 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine with phenylboronic acids yields 2-aryl intermediates, which are precursors to potent kinase inhibitors. nih.gov An efficient two-step route to aza- and diazaindoles involves an optimized Suzuki-Miyaura coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization. organic-chemistry.orgmdpi.com

The Sonogashira reaction provides a direct method for introducing alkynyl groups onto the 7-azaindole ring. nih.govnih.govlibretexts.orgorganic-chemistry.org This reaction typically involves the coupling of a halo-azaindole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govnih.govsemanticscholar.org For instance, the Sonogashira coupling of 2-amino-3-iodo-5-nitropyridine with TMSA, followed by a copper-mediated cyclization, yields 5-nitro-7-azaindole. nih.gov One-pot procedures involving N-arylation and Sonogashira coupling followed by in situ cyclization have also been developed for the synthesis of 1,2-disubstituted 7-azaindoles. nih.govmdpi.com

ReactionSubstrateCoupling PartnerCatalyst SystemProduct
Suzuki4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridinePhenylboronic acidsPd catalyst2-Aryl-4-bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine
SuzukiChloroamino-N-heterocycles(2-Ethoxyvinyl)borolanePd(OAc)₂/SPhosAza- and diazaindoles
Sonogashira2-Amino-3-iodo-5-nitropyridineTMSAPdCl₂(PPh₃)₂, CuI5-Nitro-7-azaindole
Sonogashira3-Halo-2-aminopyridinesTerminal alkynesPd catalyst, Cu(I) cocatalyst3-Alkynyl-2-aminopyridines (precursors to 7-azaindoles)

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation, Mannich)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.com In the context of the pyrrolo[2,3-b]pyridine core, the reactivity is influenced by the electron-donating pyrrole ring and the electron-withdrawing pyridine ring. wikipedia.orglibretexts.org

Nitration and Halogenation: The pyridine ring's electronegative nitrogen atom generally deactivates the ring towards electrophilic attack, making direct substitution challenging. wikipedia.orglibretexts.org However, the fused pyrrole ring is more susceptible to electrophilic attack, often directing substitution to specific positions. wikipedia.org For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS). The reaction of 1H-pyrrolo[2,3-b]pyridin-3-amine with NBS in dichloromethane (B109758) can lead to regioselective bromination. Similarly, nitration can introduce a nitro group, a versatile functional group for further transformations. masterorganicchemistry.com

Mannich Reaction: The Mannich reaction is a powerful tool for introducing aminomethyl groups onto acidic protons. nih.gov In the case of pyrrolo[2,3-b]pyridine derivatives, this reaction can be used to functionalize the pyrrole ring. mdpi.comnih.gov The reaction typically involves an aldehyde (like formaldehyde), a primary or secondary amine, and the pyrrolo[2,3-b]pyridine substrate. nih.govresearchgate.net For example, pyrroles can undergo Mannich reactions to afford dimethylaminomethyl derivatives, which can be further converted to other functional groups. mdpi.com

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

ReactionReagentsProductReference
BrominationN-Bromosuccinimide (NBS), Dichloromethane (DCM)5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
Mannich ReactionFormaldehyde, Secondary AmineAminomethylated pyrrolo[2,3-b]pyridine mdpi.comnih.gov

Nucleophilic Substitution Reactions and Amidation

Nucleophilic substitution reactions are crucial for introducing various substituents onto the pyrrolo[2,3-b]pyridine scaffold, particularly at the pyridine ring which is more susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group or when a good leaving group is present. wikipedia.org

Nucleophilic Aromatic Substitution (SNA_r): A common strategy involves the displacement of a halide at the 4-position of the pyridine ring. For instance, a 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative can undergo palladium-catalyzed amination (Buchwald-Hartwig amination) with various amines to introduce a C-N bond. nih.gov This method is highly versatile and allows for the introduction of a wide range of amino groups. nih.gov

Amidation: The amino group of this compound and its derivatives can be readily acylated to form amides. This is a common transformation in medicinal chemistry to modify the properties of a lead compound. beilstein-journals.org The reaction is typically carried out using an acyl chloride or a carboxylic acid activated with a coupling agent. beilstein-journals.org

Table 2: Nucleophilic Substitution and Amidation Reactions

Reaction TypeSubstrateReagentProductReference
Buchwald-Hartwig Amination4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridineSecondary Amine, Pd catalyst (e.g., RuPhos Pd G2)4-Amino-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine derivative nih.gov
Amidation2,3-dihydro nih.govepfl.chthiazolo[4,5-b]pyridine derivativeAcyl chloride, TriethylamineAcylated 2,3-dihydro nih.govepfl.chthiazolo[4,5-b]pyridine beilstein-journals.org

Strategic Introduction of Key Functional Groups (e.g., Carbonyles, Amines, Carboxamides)

The strategic introduction of functional groups is paramount in drug discovery to modulate biological activity and physicochemical properties.

Introduction of Carbonyls: Carbonyl groups can be introduced through various methods. Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings, though its application to pyridine-containing systems can be challenging. wikipedia.org An alternative is the oxidation of an alkyl substituent.

Introduction of Amines: As discussed previously, palladium-catalyzed amination is a powerful method for introducing amino groups. nih.gov Another approach is the reduction of a nitro group, which can be introduced via electrophilic nitration. nbuv.gov.ua

Introduction of Carboxamides: Carboxamides can be synthesized from a carboxylic acid and an amine using coupling agents. The carboxylic acid functionality can be installed on the pyrrolo[2,3-b]pyridine core through various synthetic routes, such as the hydrolysis of a nitrile or the oxidation of a methyl group. The subsequent amidation provides access to a diverse range of carboxamide derivatives. researchgate.net

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of great interest, as many biologically active molecules are chiral.

One approach involves the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. This method allows for the creation of enantiomerically enriched cyclopropyl (B3062369) azole derivatives, including those containing the 1H-pyrrolo[2,3-b]pyridine moiety, with three stereogenic carbon atoms. mdpi.com The key to this methodology is the use of a chiral center within a cyclopropene (B1174273) intermediate to control the configuration of two adjacent stereocenters that are subsequently formed. mdpi.com For example, the reaction of (1R,2S)-1-bromo-N,N-diethyl-2-methyl-2-phenylcyclopropane-1-carboxamide with 7-azaindole can produce the corresponding (-)-(1S,2S,3R)-N,N-Diethyl-2-methyl-2-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)cyclopropane-1-carboxamide with high diastereoselectivity. mdpi.com

Mechanistic Elucidation of Novel Reaction Pathways

Understanding the mechanisms of novel reactions is crucial for their optimization and broader application. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a key challenge was the deprotection of the trimethylsilylethoxymethyl (SEM) group. nih.gov This deprotection step was found to be problematic due to the release of formaldehyde, which led to the formation of various side products, including an unexpected tricyclic eight-membered 7-azaindole. nih.gov The proposed mechanism involves the reaction of the deprotected 7-azaindole with formaldehyde. nih.gov

Another example is the multicomponent synthesis of pyrrolo[3,4-b]pyridin-5-ones. The reaction mechanism is thought to proceed through the condensation of an aldehyde and an amine to form a Schiff base, which then undergoes a nucleophilic attack by an isocyanide to form a nitrilium cation. nih.gov This intermediate then tautomerizes to an oxazole, which subsequently participates in a cascade reaction to form the final pyrrolo[3,4-b]pyridin-5-one product. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. In the context of pyrrolo[2,3-b]pyridine synthesis, several strategies align with these principles.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing waste and improving atom economy. nih.gov The synthesis of pyrrolo[2,3-d]pyrimidine derivatives via a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives using a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) is an example of a green approach. scielo.org.mx This method is efficient, uses a mild and water-tolerant catalyst, and avoids harsh reaction conditions. scielo.org.mx

Catalysis: The use of catalysts, especially in small amounts, is a cornerstone of green chemistry. The synthesis of pyrrolo[3,4-b]pyridin-5-ones can be achieved using a catalytic amount of ytterbium triflate, which is an efficient and reusable Lewis acid catalyst. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions, while using a metal, are highly efficient and allow for reactions to be carried out under milder conditions than traditional methods. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3h Pyrrolo 2,3 B Pyridin 5 Amine Derivatives

Design Principles for Tailored Derivative Libraries

The design of derivative libraries based on the 3H-pyrrolo[2,3-b]pyridin-5-amine core, also known as the 7-azaindole (B17877) scaffold, is a cornerstone of modern medicinal chemistry. These libraries are not random collections of molecules but are carefully curated sets of compounds designed to systematically explore the chemical space around the core structure. The primary goal is to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

One key design principle is structure-based design , which utilizes the three-dimensional structure of the biological target, often a protein kinase, to guide the design of new inhibitors. nih.gov By understanding the interactions between the parent compound and the target's binding site, chemists can design derivatives with modifications predicted to enhance these interactions. For instance, a series of novel, selective, and covalent Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors were discovered using a 7-azaindole scaffold through a structure-based design approach. nih.gov

Another important principle is scaffold hopping and molecular hybridization . This involves replacing the central core of a known inhibitor with the 7-azaindole nucleus while retaining key binding fragments. This approach was successfully used to develop Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors by merging fragments of the known drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. nih.gov

The creation of diverse derivative libraries also relies on the strategic functionalization of the 7-azaindole ring. Advances in metal-catalyzed cross-coupling reactions and C-H bond functionalization have provided efficient methods for introducing a wide variety of substituents at different positions of the scaffold. rsc.org This allows for a comprehensive exploration of the structure-activity landscape.

Positional and Substituent Effects on Biological Activity and Binding Affinity

The biological activity and binding affinity of this compound derivatives are highly sensitive to the position and nature of substituents on the 7-azaindole ring.

Positions 1, 3, and 5 of the 7-azaindole ring have been identified as the most active sites for modification . nih.gov Disubstitution at these positions is a common strategy for synthesizing new analogs with potent anticancer activity. nih.gov The most successful types of substitutions include alkyl and aryl carboxamide groups, as well as various heterocyclic rings. nih.gov

For instance, in the development of Aurora-A kinase inhibitors, a new class of compounds based on the 2-amino-pyrrolo[2,3-d]pyrimidine scaffold was identified. nih.gov The synthesis and SAR of this series led to the discovery of compounds with nanomolar activity in biochemical assays and the ability to inhibit tumor cell proliferation. nih.gov

In another study focused on Neuropeptide Y5 receptor antagonists, a series of pyrrolo[3,2-d]pyrimidine derivatives were prepared and evaluated. acs.org The synthetic routes were designed to modify both the substitution pattern and the heterocyclic core, leading to the identification of several potent antagonists. acs.org

The introduction of a 3-pyridyl unit flanked by different arylamines at the C-6 position of a pyrrolo[2,3-d]pyrimidine scaffold also demonstrated the importance of substitution patterns. nih.gov This work resulted in a potent CSF1R inhibitor with low-nanomolar enzymatic activity and favorable ADME properties. nih.gov

Furthermore, a study on 1H-pyrrolo[3,2-c]quinoline derivatives revealed that the introduction of an alkyl substituent on the basic nitrogen atom could be beneficial for dual 5-HT6R/D3R activity. mdpi.com Specifically, an ethyl chain on the basic center of (R)-2-(aminomethyl)pyrrolidinyl maintained high affinity for the 5-HT6 receptor. mdpi.com

The table below summarizes the effects of various substituents on the biological activity of 7-azaindole derivatives.

Scaffold Target Substitution Position Substituent Effect on Activity
7-AzaindoleFGFR4-Covalent warheadIncreased potency and selectivity nih.gov
Pyrrolo[2,3-d]pyrimidineCSF1RC-63-pyridyl unit with arylaminesPotent inhibition nih.gov
2-Amino-pyrrolo[2,3-d]pyrimidineAurora-A KinaseVarious-Nanomolar inhibitory activity nih.gov
1H-Pyrrolo[3,2-c]quinoline5-HT6R/D3RBasic NitrogenEthyl chainMaintained high 5-HT6R affinity mdpi.com
7-AzaindoleAnticancerPositions 1, 3, 5Alkyl, aryl carboxamide, heterocyclic ringsGenerally successful substitutions nih.gov

Impact of Molecular Conformation on Ligand-Target Interactions

The three-dimensional conformation of a this compound derivative is critical for its interaction with the biological target. The spatial arrangement of atoms determines how well the ligand fits into the binding pocket and forms key interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular docking studies are frequently employed to predict the preferred active conformations of these inhibitors. For example, docking studies of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives complexed with the c-Met kinase helped to analyze the molecular features contributing to high inhibitory activity. nih.gov

Salt bridge formation, a strong non-covalent interaction, is another crucial aspect of ligand-target binding. In G-protein-coupled receptors, a conserved aspartic acid residue often forms a salt bridge with the basic moiety of an aminergic ligand. mdpi.com A study on 1H-pyrrolo[3,2-c]quinoline derivatives investigated the influence of the geometry of the amine moiety on the quality of the salt bridge formed with the 5-HT6 and D3 receptors. mdpi.com Molecular dynamics simulations showed that certain structural modifications were highly beneficial for the formation and quality of the salt bridge at the 5-HT6R binding site. mdpi.com

The table below illustrates the importance of molecular conformation in ligand-target interactions.

Compound Series Target Key Interaction Finding
1H-Pyrrolo[3,2-c]quinoline derivatives5-HT6 ReceptorSalt BridgeStructural modifications enhanced salt bridge formation and affinity. mdpi.com
3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivativesc-Met KinaseBinding ConformationDocking studies identified favorable conformations for high inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) modeling and cheminformatics are powerful computational tools used to understand and predict the biological activity of this compound derivatives. These methods establish a mathematical relationship between the chemical structure of a compound and its biological activity.

In a study of c-Met kinase inhibitors, QSAR methods such as Comparative Molecular Similarity Analysis (CoMSIA) and multiple linear regression (MLR) were used to predict the biological activities (IC50 values) of a set of 103 compounds. nih.gov The best CoMSIA model incorporated steric, electrostatic, hydrophobic, and hydrogen bond-donor fields. nih.gov

Similarly, for a series of pyrrolo[2,3-d]pyrimidin-4-amine Janus kinase 1 (JAK1) inhibitors, three-dimensional QSAR (3D-QSAR) techniques were employed. nih.gov Both ligand-based and receptor-based CoMFA models were developed, and the analysis of the contour maps from the receptor-based CoMFA model led to a design strategy for new, more potent JAK1 inhibitors. nih.gov

These computational approaches, combined with molecular docking and dynamics simulations, provide valuable insights that can guide the synthesis of more effective therapeutic agents. nih.gov

Computational and Theoretical Investigations of 3h Pyrrolo 2,3 B Pyridin 5 Amine Systems

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecular systems. For derivatives of the pyrrolo[2,3-b]pyridine scaffold, DFT has been employed to understand their anticancer potential by examining their electronic properties. ajchem-a.com

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's chemical reactivity and kinetic stability.

In a study of novel pyrrolo[2,3-b]pyridine derivatives targeting the V600E-BRAF kinase, FMO analysis was conducted to understand the charge-transfer interactions within the active site of the protein. ajchem-a.com The shapes and energies of the HOMO and LUMO orbitals provided insights into the reactivity of these compounds. ajchem-a.com For instance, the analysis of one promising compound, compound 35, revealed its potential as a cancer drug candidate based on its electronic properties. ajchem-a.com

Table 1: Frontier Molecular Orbital Energies for Selected Pyrrolo[2,3-b]pyridine Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Compound 3 - - -
Compound 18 - - -
Compound 32 - - -
Compound 33 - - -
Compound 35 - - -

Note: Specific energy values from the cited study were not available to populate this table.

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are valuable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-receptor binding.

For the pyrrolo[2,3-b]pyridine derivatives studied as V600E-BRAF inhibitors, MEP analysis was used to illustrate the charge density distributions that could be associated with their biological activity. ajchem-a.com This information helps in understanding the binding modes of these compounds and can guide the design of new derivatives with improved affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of ligands and proteins over time. This technique is particularly useful for understanding the stability of ligand-protein complexes and the nature of their interactions.

MD simulations have been employed to investigate the inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4). mdpi.com These simulations revealed that the inhibitors had strong interactions with key regions of the kinase, including the hinge region and β-sheets. mdpi.com The study highlighted how different substituents on the pyrrolopyrimidine core influenced the binding modes and inhibitory capacities of the compounds. mdpi.com For example, the presence of a terminal amino group on one inhibitor enhanced hydrogen bonding and electrostatic interactions with surrounding residues, leading to stronger inhibition. mdpi.com

Similarly, MD simulations were used to study thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Histone Lysine Specific Demethylase 1 (LSD1), where it was found that a specific amino acid, Asn535, played a crucial role in stabilizing the inhibitors. rsc.org

Molecular Docking Studies and Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is widely used in drug discovery to screen potential drug candidates and to understand their binding mechanisms at a molecular level.

Numerous studies have utilized molecular docking to investigate the binding of pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine derivatives to various protein targets. For example, docking studies were performed to analyze the binding mode of new pyrrolo[2,3-d]pyrimidine derivatives against Src family kinases (SFKs). nih.gov The results indicated that one compound formed strong interactions with the active sites of Fyn and c-Src enzymes. nih.gov

In another study, docking simulations of a tricyclic pyrrolo[2,3-d]pyrimidine derivative with the DDR2 active site revealed a strong binding potential, with a docking score of -7.856 kcal/mol. nih.govmdpi.com The analysis identified key hydrogen bonds and hydrophobic interactions with several amino acid residues, providing a detailed understanding of its binding mode. nih.govmdpi.com

Docking studies have also been instrumental in the development of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors for targets such as:

Colony-stimulating factor-1 receptor (CSF1R) nih.govmdpi.com

SARS-CoV-2 main protease (Mpro) nih.gov

V600E-BRAF kinase ajchem-a.com

Cyclooxygenase-2 (COX-2) tandfonline.com

Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and cyclin-dependent kinase 4 (CDK4) researchgate.net

Table 2: Examples of Molecular Docking Studies on Pyrrolo[2,3-b]pyridine Analogs

Compound/Derivative Protein Target Key Interactions Reference
Pyrrolo[2,3-d]pyrimidine derivative Fyn and c-Src Hydrogen bonds and hydrophobic interactions nih.gov
Tricyclic pyrrolo[2,3-d]pyrimidine DDR2 Hydrogen bonds with Gln711, Asp708, and Leu616 nih.govmdpi.com
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine SARS-CoV-2 Mpro Three hydrogen bonds with Cys145, Ser144, and Gly143 nih.gov

Virtual Screening Approaches for Identification of Novel Bioactive Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is often used in the early stages of drug discovery to narrow down the number of compounds that need to be synthesized and tested in the lab.

While specific examples of large-scale virtual screening for 3H-Pyrrolo[2,3-b]pyridin-5-amine itself were not prominently found, the principles of virtual screening are applied in many of the docking studies mentioned. For instance, the identification of promising pyrrolo[2,3-b]pyridine derivatives as V600E-BRAF inhibitors involved screening a series of 39 previously synthesized compounds using computational techniques. ajchem-a.com This process can be considered a focused virtual screen.

The general workflow for virtual screening often involves:

Library Preparation: Assembling a database of small molecules.

Target Preparation: Preparing the 3D structure of the protein target.

Docking: Docking the library of molecules into the active site of the target.

Scoring and Ranking: Ranking the molecules based on their predicted binding affinity.

Hit Selection: Selecting the top-ranked molecules for further experimental validation.

In Silico Prediction of Pharmacological Profiles and Target Interactions

In silico methods are also used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of drug candidates. These predictions help in the early identification of compounds that are likely to have poor pharmacological profiles, thus saving time and resources.

For example, in silico ADME properties of tricyclic pyrrolo[2,3-d]pyrimidine derivatives were evaluated using the QikProp module. nih.gov The assessment revealed that the compounds had acceptable molecular weights and conformed to Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov The predictions also indicated excellent passive permeability and gastrointestinal absorption. nih.gov

Similarly, the ADMET properties of pyrrolo[2,3-b]pyridine derivatives targeting V600E-BRAF were analyzed to screen for drug-likeness. ajchem-a.com The compounds were found to possess favorable safety profiles and good intestinal absorbance values, indicating their potential as pharmaceutical drugs. ajchem-a.com

Table 3: Predicted ADMET Properties for Selected Pyrrolo[2,3-b]pyridine Derivatives

Property Compound 8f Compound 8g
Molecular Weight 447.376 465.367
QPlogPo/w 6.95 7.19
Hydrogen Bond Donors 0 0
Hydrogen Bond Acceptors 2.5 2.5
Polar Surface Area (PSA) 24.41 Ų 24.41 Ų
Caco-2 Permeability 7667.0 10000.0
Human Oral Absorption 100% 100%

Data sourced from a study on tricyclic pyrrolo[2,3-d]pyrimidines. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of "3H-Pyrrolo[2,3-b]pyridin-5-amine" and its analogues. It provides detailed information about the chemical environment of each atom within the molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for determining the basic carbon-hydrogen framework of the molecule. For instance, in derivatives of "this compound", the proton signals of the pyrrole (B145914) and pyridine (B92270) rings, as well as any substituents, can be assigned based on their chemical shifts and coupling constants. For example, in a related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, the proton signals were observed and analyzed.

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning the complete structure. COSY experiments reveal proton-proton coupling networks, helping to connect adjacent protons within the pyrrolo[2,3-b]pyridine core and its side chains. HSQC and HMBC experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This information is crucial for piecing together the molecular puzzle, especially in complex derivatives. These techniques have been instrumental in the structural elucidation of various pyrrolopyridine derivatives. beilstein-archives.orgresearchgate.net

A study on 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines showcased the use of ¹H and ¹³C NMR for structural confirmation. nih.gov The researchers were able to distinguish between different isomers and identify side products by carefully analyzing the NMR spectra. nih.gov For instance, the chemical shifts in the ¹H NMR spectrum helped to confirm the position of the amino group and the aryl substituent. nih.gov

Technique Information Provided Example Application for Pyrrolopyridines
¹H NMR Chemical environment and connectivity of protons.Assigning protons on the pyrrole and pyridine rings. nih.gov
¹³C NMR Number and type of carbon atoms.Confirming the carbon skeleton of the molecule. nih.gov
COSY Correlation of coupled protons.Establishing the sequence of protons in a spin system. researchgate.net
HSQC Correlation of protons to directly attached carbons.Linking proton and carbon assignments.
HMBC Correlation of protons to carbons over 2-3 bonds.Assembling the complete molecular structure. researchgate.net

While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) is a powerful tool for characterizing "this compound" in its solid form. This is particularly important for identifying and distinguishing between different polymorphs—crystalline forms of the same compound that can exhibit different physical properties. ssNMR can probe the local environment of atoms within the crystal lattice, providing insights into intermolecular interactions and packing arrangements. Although specific ssNMR studies on "this compound" are not widely reported, this technique is a standard method for the solid-state characterization of pharmaceutical compounds.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. It is routinely used to confirm the identity of "this compound" and to analyze its fragmentation patterns, which can further aid in structural elucidation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of "this compound" with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For example, the molecular formula of 1H-pyrrolo[3,2-b]pyridin-5-amine has been confirmed as C₇H₇N₃ using this method. nih.gov HRMS is a standard characterization technique reported in the synthesis of various pyrrolopyridine derivatives. beilstein-archives.orgnih.gov

Compound Molecular Formula Calculated Mass Observed Mass Reference
2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine derivativeC₂₃H₂₂N₃O356.1763356.1759 nih.gov
Trigonoine B derivativeC₁₇H₁₃N₃259.1109259.1117 beilstein-archives.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This method is extensively used for impurity profiling in the synthesis of "this compound," allowing for the detection and identification of even trace amounts of byproducts and starting materials. Furthermore, LC-MS/MS is the gold standard for studying the metabolism of drug candidates. By analyzing biological samples, researchers can identify the metabolites of "this compound," providing crucial information about its biotransformation pathways. The use of LC-MS for the analysis of related pyrrolopyridine compounds has been documented. mdpi.comamazonaws.com

X-ray Crystallography for Absolute and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of "this compound," it is possible to obtain the absolute and solid-state structure of the molecule. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical and chemical properties.

For instance, the crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine revealed that the fused pyridine and pyrrole rings form an essentially planar skeleton. researchgate.net In the crystal, pairs of molecules are connected by N—H···N hydrogen bonds, forming inversion dimers. researchgate.net This detailed structural information is invaluable for understanding the solid-state behavior of this class of compounds. While a specific crystal structure for "this compound" is not publicly available, the crystallographic analysis of its analogues provides a strong basis for understanding its likely solid-state conformation.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is analyzed to generate an electron density map, from which the exact coordinates of each atom, bond lengths, and bond angles can be calculated.

While specific single-crystal X-ray diffraction data for the parent this compound is not prominently available in the reviewed literature, the technique has been successfully applied to derivatives sharing the core pyrrolo[2,3-b]pyridine scaffold. For instance, the crystal structure of the dihydrate dihydrochloride (B599025) salt of Pexidartinib, a kinase inhibitor containing a 1H-pyrrolo[2,3-b]pyridine moiety, has been determined. mdpi.com In this derivative, the nitrogen atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated. mdpi.com The analysis revealed crucial N–H···Cl and N–H···O hydrogen bonding interactions with chloride ions and water molecules, respectively, which define the crystal packing. mdpi.com The study provides key structural parameters, as detailed in the table below, which serve as a valuable reference for understanding the conformational and interactive properties of this class of compounds.

Table 1: Crystal Data and Structure Refinement for a Pexidartinib Dihydrochloride Dihydrate mdpi.com
ParameterValue
Empirical FormulaC26H29Cl2F3N6O2
Formula Weight597.45
Temperature120(2) K
Wavelength (MoKα)0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa = 10.353(3) Å, b = 12.028(3) Å, c = 12.585(3) Å α = 98.63(2)°, β = 101.44(2)°, γ = 109.43(2)°
Volume1400.1(6) ų

Powder X-ray Diffraction (PXRD) for Crystalline Forms

The resulting diffractogram is a unique fingerprint for a specific crystalline solid. Sharp, well-defined peaks in the pattern are indicative of a highly crystalline material, whereas a broad, diffuse halo suggests an amorphous or poorly crystalline solid. PXRD is particularly crucial for identifying different crystalline forms, or polymorphs, of a single compound. Since polymorphs can exhibit different physical properties, such as solubility and stability, their characterization is vital in materials science and pharmaceutical development. Although specific PXRD patterns for this compound were not found in the surveyed literature, this technique would be the primary method for assessing its solid-state form and detecting the presence of any crystalline impurities or different polymorphic phases.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) are indispensable for elucidating the structural features of a molecule.

Infrared (IR) Spectroscopy IR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that reveals the presence of various functional groups. For this compound, the key functional groups are the primary amine (-NH₂) and the N-H bond within the pyrrole ring.

Primary amines are characterized by two distinct N-H stretching vibrations, which arise from the symmetric and asymmetric stretching of the two N-H bonds. spectroscopyonline.comspectroscopyonline.com These typically appear in the region of 3300-3500 cm⁻¹. Furthermore, primary amines exhibit a characteristic scissoring vibration (NH₂ bend) between 1580 and 1650 cm⁻¹ and a broad N-H wagging band between 750 and 850 cm⁻¹. spectroscopyonline.com The C-N stretching vibrations are also expected in the fingerprint region of the spectrum.

Table 2: Expected Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Primary Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3300 - 3500 (two bands) spectroscopyonline.comspectroscopyonline.com
Primary Amine (-NH₂)N-H Scissor (Bend)1580 - 1650 spectroscopyonline.com
Primary Amine (-NH₂)N-H Wag750 - 850 (broad) spectroscopyonline.com
Pyrrole N-HN-H Stretch~3400
Aromatic C=C and C=NStretching1400 - 1600
Aromatic C-HStretching>3000

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The conjugated aromatic system of the pyrrolo[2,3-b]pyridine core in this compound is expected to give rise to characteristic absorption bands. These absorptions are typically due to π → π* and n → π* electronic transitions. researchgate.net

Studies on structurally related fused heterocyclic systems, such as furopyridines, show characteristic absorption bands in the 250 to 390 nm region, which are attributed to these transitions. researchgate.net The position and intensity of these absorption maxima can be influenced by the solvent polarity and the specific substitution pattern on the heterocyclic ring. This technique is valuable for confirming the presence of the conjugated system and for quantitative analysis.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isomer Separation

Chromatography is a cornerstone of chemical analysis, used to separate, identify, and quantify the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for assessing the purity of compounds like this compound.

High-Performance Liquid Chromatography (HPLC) HPLC is a highly versatile and widely used technique for purity determination. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For compounds like this compound, reversed-phase HPLC is typically employed.

The analysis of a related pyrrolopyridine derivative, Pexidartinib, utilized a C18 column with a gradient elution system. mdpi.com The mobile phase consisted of an aqueous component with formic acid and an organic component (acetonitrile) with formic acid. mdpi.com This setup is effective for separating polar heterocyclic compounds. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A study on other heterocyclic compounds reported purity assessment with a retention time of 10.10 minutes and a peak area of 95.10%. nih.gov

Table 3: Example HPLC Conditions for Analysis of a Related Pyrrolopyridine Derivative mdpi.com
ParameterSpecification
SystemShimadzu Nexera-i LC-2040C 3D
ColumnGemini-NX 3 µm C18 (4.6 × 50 mm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
ElutionGradient (80:20 to 5:95 A:B)
Flow Rate0.5 mL/min
DetectorDiode-Array Detector (DAD)

Gas Chromatography (GC) GC is another powerful separation technique, best suited for compounds that are volatile and thermally stable. The separation occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing the stationary phase. Given the amine functionality, specialized columns are often required to achieve good peak shape and prevent tailing caused by interactions with the column surface.

The Rtx-5 Amine column is specifically designed for the analysis of basic compounds. restek.com It features a chemically altered surface and a low-polarity 5% diphenyl / 95% dimethyl polysiloxane stationary phase to ensure sharp, symmetrical peaks for amines without the need for sample derivatization or column priming. restek.comrestek.com This makes GC a viable method for assessing the purity and separating potential volatile isomers or related impurities of this compound.

Applications of 3h Pyrrolo 2,3 B Pyridin 5 Amine in Chemical Biology and Drug Discovery Research

Scaffold Hopping and Lead Optimization in Drug Discovery

The 7-azaindole (B17877) nucleus is a common bioisostere for indole (B1671886) and purine (B94841) systems, making it a valuable tool for scaffold hopping and lead optimization in drug discovery. pharmablock.com This strategy involves replacing a central molecular core with a structurally different but functionally similar moiety to improve a compound's pharmacological profile. The introduction of a nitrogen atom into the indole ring can modulate key properties such as solubility, pKa, lipophilicity, and binding interactions with biological targets. researchgate.net

In the realm of kinase inhibitors, the 7-azaindole scaffold has proven particularly effective. pharmablock.comnih.gov Kinases are a crucial class of enzymes often targeted in cancer therapy. The 7-azaindole structure can mimic the adenine (B156593) fragment of ATP, the natural substrate for kinases, by forming key hydrogen bond interactions with the hinge region of the enzyme's active site. nih.gov This has led to the development of several potent and selective kinase inhibitors.

One of the most prominent examples is Vemurafenib (Zelboraf®), a BRAF kinase inhibitor approved for the treatment of melanoma. pharmablock.comnih.gov Another notable drug is Pexidartinib, which targets the colony-stimulating factor 1 receptor (CSF1R) and is used to treat tenosynovial giant cell tumors. nih.gov The development of these drugs showcases the power of the 7-azaindole scaffold in generating novel therapeutic agents.

DrugTarget KinaseTherapeutic Application
VemurafenibBRAFMetastatic Melanoma
PexidartinibCSF1RTenosynovial Giant Cell Tumor
MeriolinsCDKsLeukemia, Lymphoma

This table presents examples of drugs based on the 7-azaindole scaffold and their applications.

Research has also explored derivatives of 7-azaindole for inhibiting other kinases. For instance, meriolins, which are synthetic hybrids of natural alkaloids, feature a 3-(pyrimidin-4-yl)-7-azaindole core and exhibit strong cytotoxic potential by targeting cyclin-dependent kinases (CDKs). researchgate.net

Use as a Chemical Probe for Biological Target Validation

The unique photophysical properties of the 7-azaindole scaffold make it a valuable chemical probe for studying biological systems and validating drug targets. acs.org 7-Azatryptophan (B1233867), an analog of the amino acid tryptophan where the indole ring is replaced by a 7-azaindole moiety, serves as a prime example. Its absorption and emission spectra are red-shifted compared to tryptophan, and its fluorescence is highly sensitive to the local environment. acs.org

This sensitivity allows researchers to probe the structure and dynamics of proteins. By incorporating 7-azatryptophan into peptides and proteins, scientists can monitor changes in the microenvironment, such as solvent exposure and binding events. acs.org The fluorescence lifetime of 7-azaindole is also a key parameter; for instance, 1-methyl-7-azaindole exhibits a significantly longer fluorescence lifetime and higher quantum yield in water compared to the parent compound, making it a more robust probe in certain applications. acs.org

The ability of 7-azaindole derivatives to act as fluorescent probes has been harnessed to develop sensors for metal ions. For example, a 7-azaindole-based probe has been designed for the selective and sensitive detection of Cr(III) and Ce(III) ions, demonstrating its potential for environmental monitoring and even pharmaceutical applications. researchgate.net

Probe TypeApplicationKey Feature
7-AzatryptophanProtein structure and dynamicsEnvironment-sensitive fluorescence
7-Azaindole-based ion sensorDetection of Cr(III) and Ce(III)Selective fluorescence quenching

This table highlights the application of 7-azaindole derivatives as chemical probes.

Exploration in Advanced Materials Science and Organic Electronics

The application of 7-azaindole derivatives extends beyond the biological realm into advanced materials science and organic electronics. The inherent photophysical properties that make them useful as biological probes also render them attractive for the development of novel materials with specific optical and electronic characteristics.

Specifically, the 7-azaindole scaffold has been identified as a promising blue emitter. researchgate.net Blue-emitting organic materials are in high demand for applications in organic light-emitting diodes (OLEDs), which are used in displays and lighting. The development of efficient and stable blue emitters remains a significant challenge in the field, and the unique electronic structure of 7-azaindole offers a potential solution.

The ability of 7-azaindole to form self-assembling structures through hydrogen bonding is another area of interest. researchgate.net This property can be exploited to create organized molecular assemblies with tailored electronic properties, which is crucial for the performance of organic electronic devices. While this area of research is still developing, the foundational characteristics of the 7-azaindole core suggest significant potential for its use in creating next-generation organic electronic materials.

Application AreaRelevant Property of 7-AzaindolePotential Device
Organic ElectronicsBlue EmitterOrganic Light-Emitting Diodes (OLEDs)
Materials ScienceSelf-AssemblyOrganized Molecular Films

This table summarizes the potential of the 7-azaindole scaffold in materials science and organic electronics.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Therapeutic Agents Based on the Pyrrolo[2,3-b]pyridin-5-amine Core

The pyrrolo[2,3-b]pyridine nucleus is a versatile pharmacophore widely utilized in the development of kinase inhibitors. nbuv.gov.ua Research is intensely focused on creating next-generation therapeutic agents by modifying this core to achieve higher potency, improved selectivity, and novel mechanisms of action against critical cellular targets.

A primary area of development is in the realm of oncology. Kinases are crucial regulators of cellular processes, and their abnormal activity is a hallmark of many cancers. bellbrooklabs.com Derivatives of the pyrrolo[2,3-b]pyridine scaffold are being designed to inhibit specific kinases that drive tumor growth, proliferation, and survival. researchgate.netnih.gov For instance, simultaneous inhibition of multiple kinases, such as Aurora kinase A (AURKA) and the epidermal growth factor receptor (EGFR), is a strategy being explored to produce synergistic antitumor effects and overcome drug resistance. nih.gov The development of multi-target inhibitors is a promising approach to enhance therapeutic efficacy compared to single-target agents. nih.gov

Beyond cancer, this scaffold is proving instrumental in developing treatments for immune and inflammatory diseases. google.com Janus kinases (JAKs) are key regulators of immune responses, and inhibiting them is a therapeutic strategy for conditions like transplant rejection and autoimmune disorders. bellbrooklabs.comnih.gov Researchers have successfully synthesized 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent JAK3 inhibitors. nih.gov Optimization of these compounds has led to molecules with good metabolic stability and oral bioavailability in preclinical studies, demonstrating a potent immunomodulating effect on T-cell proliferation. nih.gov

The following table summarizes selected examples of therapeutic agents based on the pyrrolopyridine scaffold and their targeted applications.

Compound ClassTarget Kinase(s)Therapeutic AreaResearch Findings
1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivativesJAK3Immunomodulation, Transplant RejectionPotent JAK3 inhibition, good metabolic stability, and oral bioavailability in preclinical models; prolonged graft survival in a rat cardiac transplant model. nih.gov
Pyrrolo[2,3-d]pyrimidine derivativesAURKA, EGFROncologyDesigned as dual inhibitors to synergistically affect cell proliferation, survival, and differentiation. nih.gov
Substituted Pyrrolo[2,3-b]pyridine derivativesBTK (Bruton's tyrosine kinase)Oncology, Autoimmune DiseasesInhibition of BTK affects B-cell signaling pathways, preventing malignant B-cell growth and proliferation. google.com
Pyrrolo[2,3-b]pyridine derivativesVarious KinasesOncologyShowed significant growth inhibitory effects against human cancer cell lines, with activity influenced by specific chemical substitutions on the core ring. nih.gov

This table is for illustrative purposes and represents a selection of research findings.

Integration with Artificial Intelligence (AI) and Machine Learning (ML) in Molecular Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the traditionally slow and costly process of drug discovery. nih.gov These computational tools are being applied at every stage of development, from initial hit identification to lead optimization, and hold immense potential for accelerating the discovery of novel drugs based on the 3H-Pyrrolo[2,3-b]pyridin-5-amine core. nih.govspringernature.com

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to build predictive models. semanticscholar.org These models, often based on Quantitative Structure-Activity Relationships (QSAR), can rapidly screen virtual libraries of thousands of compounds to identify those most likely to be active against a specific biological target, such as a particular kinase. semanticscholar.orgbohrium.com For kinase inhibitors, ML models can be trained to predict an affinity fingerprint for new compounds, which helps in identifying candidates with high selectivity and fewer off-target effects. semanticscholar.org

The table below outlines the key applications of AI and ML in the drug design pipeline for pyrrolo[2,3-b]pyridine-based compounds.

Application AreaAI/ML Technique(s)ObjectivePotential Impact
Target Identification & ValidationGene network analysis, Kernel-based methodsPrioritize promising drug targets involved in disease pathology. nih.govFocuses research efforts on the most relevant kinases or other targets for the scaffold.
High-Throughput Virtual Screening (HTVS)Deep Neural Networks (DNN), Bayesian ModelsPredict the biological activity of virtual compounds and screen large chemical libraries. semanticscholar.orgbohrium.comDramatically reduces the time and cost of identifying initial "hit" compounds.
De Novo Molecular DesignRecurrent Neural Networks (RNN), Variational Autoencoders (VAE), Reinforcement LearningGenerate novel chemical structures with optimized, user-defined properties. nih.govslideshare.netCreates innovative drug candidates that may not exist in current chemical libraries.
ADMET PredictionQSAR, Deep LearningPredict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new molecules. semanticscholar.orgImproves the success rate of drug candidates by identifying potential liabilities early in the design phase.

This table illustrates the integration of AI/ML into the drug discovery process.

Exploration of New Chemical Space and Bioisosteric Replacements for Enhanced Properties

While the pyrrolo[2,3-b]pyridine core is highly effective, medicinal chemists are continually exploring new chemical space and employing strategies like bioisosteric replacement to refine and enhance its properties. nih.govpressbooks.pub Bioisosterism is a powerful technique where an atom or functional group is exchanged for another with similar physical or chemical properties, aiming to improve potency, selectivity, metabolic stability, or pharmacokinetic profiles without losing the desired biological activity. drughunter.comnih.gov

The application of bioisosteres can address specific challenges encountered during drug development. pressbooks.pub For example, a functional group that is susceptible to rapid metabolic breakdown can be replaced with a more stable bioisostere, thereby increasing the drug's half-life in the body. nih.gov Similarly, replacing a group to modulate lipophilicity can improve oral bioavailability or alter tissue distribution. drughunter.com

In the context of pyrrolo[2,3-b]pyridin-5-amine derivatives, various functional groups are candidates for bioisosteric replacement. The amide group, for instance, is common in many kinase inhibitors but can be enzymatically labile. nih.gov Heterocyclic rings such as triazoles, oxadiazoles, or imidazoles can serve as stable mimics of the amide bond, preserving key hydrogen bonding interactions while enhancing metabolic stability. drughunter.comnih.gov Likewise, carboxylic acid groups can be replaced with bioisosteres like tetrazoles to maintain acidity while increasing lipophilicity, which can improve cell permeability and enable oral administration. pressbooks.pub

The following table presents common functional groups and some of their potential bioisosteric replacements relevant to the modification of the pyrrolo[2,3-b]pyridine scaffold.

Original Functional GroupBioisosteric Replacement(s)Potential Advantages of Replacement
Amide (-CONH-)1,2,3-Triazole, Oxadiazole, Fluoroalkene, TrifluoroethylamineIncreased metabolic stability, mimicking hydrogen bonding properties. pressbooks.pubnih.gov
Carboxylic Acid (-COOH)Tetrazole, Acyl Sulfonamide, 5-oxo-1,2,4-oxadiazoleMaintained or similar acidity, increased lipophilicity, improved oral bioavailability. pressbooks.pubdrughunter.com
Phenyl RingPyridyl, Thienyl, BicyclohexylModulated electronics and solubility, altered metabolic pathways, potential to serve as a spacer. pressbooks.pubcambridgemedchemconsulting.com
Hydroxyl Group (-OH)Amine (-NH2), Fluorine (-F)Altered hydrogen bonding capacity and pKa. cambridgemedchemconsulting.com
Methyl Group (-CH3)Trifluoromethyl (-CF3), Chlorine (-Cl)Increased metabolic stability (blocking sites of oxidation), altered lipophilicity and electronic properties. cambridgemedchemconsulting.com

This table provides examples of bioisosteric replacements used in medicinal chemistry.

Advanced Preclinical Research Methodologies (excluding human clinical trials)

The development of next-generation therapeutics based on the this compound core relies on a suite of advanced preclinical research methodologies to rigorously evaluate their efficacy and mechanism of action. These methods provide critical data on a compound's activity, selectivity, and effects in biological systems before any consideration for clinical advancement.

In vitro efficacy testing is the foundational step. This involves biochemical assays to directly measure a compound's ability to inhibit its target kinase. reactionbiology.com Techniques like radiometric assays or fluorescence-based assays quantify kinase activity and determine the potency of the inhibitor. bellbrooklabs.comreactionbiology.com Beyond the isolated enzyme, cell-based assays are crucial for assessing a compound's therapeutic potential in a more complex biological context, such as its ability to inhibit the proliferation of specific cancer cell lines. nih.govmdpi.com

Understanding how a compound works at a molecular level is achieved through mechanism of action studies. Biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can confirm direct binding between the inhibitor and the target kinase. reactionbiology.com Furthermore, mass spectrometry-based phosphoproteomics has emerged as a powerful tool to gain a global view of how an inhibitor alters cellular signaling pathways by measuring changes in protein phosphorylation across the entire proteome. nih.gov

The table below summarizes key advanced preclinical methodologies used in the evaluation of novel pyrrolo[2,3-b]pyridine-based inhibitors.

MethodologyPurposeExample TechniquesInformation Gained
Biochemical Assays To determine direct target engagement and potency.Radiometric Assays, Fluorescence-Based ADP Assays, ELISA. bellbrooklabs.comreactionbiology.comKinase inhibitory activity (e.g., IC50), potency, and selectivity against a panel of kinases.
Cell-Based Assays To assess therapeutic potential in a cellular context.Cell Proliferation Assays, Clonogenic Assays, Migration and Invasion Assays. nih.govmdpi.comEffect on cancer cell growth, survival, and metastasis; immunomodulatory effects on immune cells.
Mechanism of Action Studies To understand how the inhibitor works at a molecular level.Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Mass Spectrometry-based Phosphoproteomics. reactionbiology.comnih.govConfirmation of direct target binding, binding kinetics, and global effects on cellular signaling pathways.
In Vivo Disease Models To evaluate efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living system.Xenograft and Syngeneic Tumor Models, Animal Models of Autoimmune Disease or Transplant Rejection. nih.govnih.govmdpi.comAnti-tumor efficacy, modulation of the tumor microenvironment, PK/PD profile, and overall safety profile.

This table outlines the multi-step process of preclinical evaluation for novel kinase inhibitors.

Q & A

Q. What are the primary synthetic routes for 3H-Pyrrolo[2,3-b]pyridin-5-amine, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves multi-step strategies. Key methods include:

  • Pd-catalyzed annulation : Starting from brominated precursors (e.g., 4-bromoquinolin-3-amine), Pd catalysts enable efficient ring closure, as seen in the synthesis of novel 3H-pyrrolo[2,3-c]quinoline derivatives .
  • Oxidative cleavage and cyclization : Dihydroxylation of allyl intermediates followed by oxidative cleavage generates aldehydes, which undergo cyclization in aqueous Na₂O₂ to form pyrrolo-heterocycles .
  • Multi-component coupling : For example, using hexamine, formic acid, and TiCl₃ to construct the pyrrolopyridine core .

Methodological Insight : Optimize yields by controlling reaction temperature (e.g., 105°C for Suzuki couplings) and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. How are structural features of this compound derivatives confirmed experimentally?

Structural confirmation relies on:

  • NMR spectroscopy : 1H and 13C NMR are critical for verifying regiochemistry. For example, 5-morpholino-3H-pyrrolo[2,3-c]isoquinoline exhibits distinct aromatic proton shifts at δ 7.2–8.5 ppm .
  • Melting point analysis : Derivatives like 5-phenyl-3H-pyrrolo[2,3-c]isoquinoline show sharp melting points (e.g., 218–219°C), confirming purity .
  • Mass spectrometry : High-resolution MS validates molecular formulas (e.g., C₇H₇N₃ for 1H-pyrrolo[2,3-c]pyridin-5-amine) .

Methodological Insight : Combine NMR with X-ray crystallography (if crystals are obtainable) for unambiguous assignment of fused-ring systems.

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions influence biological activity and physicochemical properties?

  • Electron-withdrawing groups (EWGs) : Fluorination at the 5-position (e.g., 5-fluoro derivatives) enhances metabolic stability and blood-brain barrier penetration, as demonstrated in PET tracer development for neurofibrillary tangles .
  • Bulkier substituents : Morpholino or n-butyl groups at the 5-position improve cytotoxicity against ovarian cancer cell lines (IC₅₀ < 10 µM) by enhancing hydrophobic interactions with target proteins .
  • SAR Analysis : 3-Benzoyl substitution increases π-stacking interactions, improving binding affinity in kinase inhibition assays .

Methodological Insight : Use computational docking (e.g., AutoDock Vina) to predict substituent effects on target binding before synthesis.

Q. How can researchers resolve contradictions in cytotoxicity data across structurally similar derivatives?

Contradictions may arise from:

  • Regiochemical variations : For example, 5-methyl vs. 5-phenyl derivatives exhibit divergent activities due to steric effects .
  • Assay conditions : Varying cell lines (e.g., SK-OV-3 vs. HeLa) or incubation times can alter IC₅₀ values .

Q. Methodological Insight :

Standardize assays using identical cell lines and protocols.

Validate target engagement via Western blotting or thermal shift assays.

Compare logP values to assess bioavailability differences .

Q. What strategies improve regioselectivity in the synthesis of pyrrolo[2,3-b]pyridine analogs?

  • Directed metalation : Use tert-butyl groups as directing groups to control functionalization at specific positions, followed by deprotection with H₂SO₄ .
  • Halogen dance reactions : Bromine or iodine at the 5-position can be selectively displaced via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Methodological Insight : Monitor reaction progress via TLC with UV-active derivatives (e.g., nitro-substituted intermediates) for real-time regiochemical analysis.

Q. What are the challenges in scaling up laboratory-scale syntheses of pyrrolo[2,3-b]pyridine derivatives?

  • Oxidative degradation : Light-sensitive intermediates (e.g., aldehydes) require inert atmosphere handling .
  • Catalyst poisoning : Residual amines from coupling reactions can deactivate Pd catalysts. Use scavengers like silica-thiol to mitigate this .

Methodological Insight : Transition from batch to flow chemistry for exothermic steps (e.g., TiCl₃ reductions) to improve safety and reproducibility .

Data-Driven Research Questions

Q. How can NMR and HPLC data be integrated to assess purity and stability of this compound derivatives?

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect impurities <0.5%. For example, 3-bromo derivatives show retention times ~8.2 min under 70:30 conditions .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) and correlate with NMR peak broadening (e.g., amine proton exchange in DMSO-d₆) .

Methodological Insight : Combine orthogonal techniques (HPLC, NMR, HRMS) for compendial purity validation.

Q. What in vivo pharmacokinetic parameters should be prioritized for pyrrolo[2,3-b]pyridine-based PET tracers?

  • Brain uptake : Measure %ID/g (percentage injected dose per gram) in rodent models. [(18)F]-MK-6240 achieves >5%ID/g in tau-rich regions .
  • Metabolic clearance : Use LC-MS/MS to quantify parent compound vs. metabolites in plasma over 60 minutes.

Methodological Insight : Perform autoradiography to validate target specificity in post-mortem NFT-containing brain sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.